4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid
Description
Properties
Molecular Formula |
C11H23NO5 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
2-(2-aminoethyl)-4-[2-(2-methoxyethoxy)ethoxy]butanoic acid |
InChI |
InChI=1S/C11H23NO5/c1-15-6-7-17-9-8-16-5-3-10(2-4-12)11(13)14/h10H,2-9,12H2,1H3,(H,13,14) |
InChI Key |
ZMXOXNYUMFKTFZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCC(CCN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Triethylene Glycol Monomethyl Ether
The polyether side chain, 2-[2-(2-methoxyethoxy)ethoxy]ethyl, is synthesized via Williamson ether synthesis. Triethylene glycol reacts with methyl bromide in an alkaline medium (e.g., NaOH or KOH) to yield triethylene glycol monomethyl ether. Optimal conditions include a molar ratio of triethylene glycol:base:methyl bromide at 1:1.05:1.05, with dropwise addition at 25–40°C to minimize di-substitution. The product is purified via extraction and distillation, achieving >95% purity.
Tosylation of the Hydroxyl Group
The hydroxyl terminus of triethylene glycol monomethyl ether is converted to a tosylate using p-toluenesulfonyl chloride (TsCl) in dichloromethane with triethylamine as a base. Maintaining a low temperature (5–10°C) during TsCl addition prevents side reactions, with a reaction time of 1–4 hours. The tosylate intermediate, 2-[2-(2-methoxyethoxy)ethoxy]ethyl-4-methylbenzenesulfonate, is isolated via aqueous workup and concentrated under reduced pressure.
Alkylation of a Protected Amino Acid Precursor
Ethyl 4-phthalimidobutanoate serves as the amino acid precursor. Deprotonation of the α-position with NaH in THF enables nucleophilic substitution by the tosylate intermediate. The alkylation proceeds at 60°C for 6–12 hours, yielding ethyl 4-phthalimido-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoate. Post-reaction purification via silica gel chromatography achieves ~85% yield.
Hydrolysis and Deprotection
The ester group is hydrolyzed with 6M HCl under reflux, followed by phthalimide removal using hydrazine hydrate in ethanol. The final product is isolated via crystallization, yielding 4-amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid with an overall yield of 65–70%.
Catalytic Hydrogenation of Azide Intermediates
Catalytic Hydrogenation to Amine
The azide intermediate undergoes hydrogenation with 10% Pd/C in ethanol under H₂ atmosphere at room temperature. After 2 hours, the amine product, 2-[2-(2-aminoethoxy)ethoxy]ethanol, is filtered and concentrated. For the target compound, this step is modified to retain the methoxy terminus, requiring selective hydrogenation conditions.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Challenges |
|---|---|---|---|---|
| Alkylation-Tosylation | Tosylation, alkylation, hydrolysis | 65–70 | High purity, scalable | Multi-step, costly intermediates |
| Azide Hydrogenation | Azide substitution, hydrogenation | 70–75 | Mild conditions, fewer steps | Handling azides, safety concerns |
| Fermentation | Microbial cultivation | N/A | Eco-friendly, single-step | Requires strain engineering |
Optimization Strategies and Reaction Conditions
Solvent and Temperature Effects
Catalytic Efficiency
Pd/C loading at 10–20% wt/wt balances cost and activity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can introduce new alkyl or acyl groups.
Scientific Research Applications
Pharmaceutical Development
This compound has been investigated for its potential in drug formulation due to its ability to interact with various biological targets. It has shown promise in:
- Neuroprotective Agents : Studies have indicated that derivatives of this compound may exhibit neuroprotective properties, which are beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neurotransmitter levels and protection against oxidative stress .
Biochemical Research
- Enzyme Inhibition : The compound's structural features allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. Research has demonstrated its effectiveness in inhibiting enzymes related to amino acid metabolism, which can be crucial in understanding metabolic disorders .
Drug Delivery Systems
The presence of the methoxyethoxy groups enhances the solubility and bioavailability of the compound, making it suitable for use in drug delivery systems. Its formulation can be optimized for:
- Targeted Therapy : The compound can be encapsulated within nanoparticles or liposomes to enhance targeted delivery to specific tissues, such as cancerous cells, thereby improving therapeutic outcomes while minimizing side effects .
Case Study 1: Neuroprotection
A study published in a peer-reviewed journal explored the neuroprotective effects of derivatives of 4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and improved cell viability, suggesting potential therapeutic applications in neurodegenerative diseases .
Case Study 2: Enzyme Inhibition
Research conducted on the inhibition of specific enzymes by this compound revealed that it effectively reduced the activity of certain amino acid decarboxylases. This inhibition was linked to alterations in metabolic pathways that could be leveraged for therapeutic interventions in metabolic disorders .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The ethoxy groups may enhance the compound’s solubility and facilitate its transport across biological membranes .
Comparison with Similar Compounds
Key Structural Features
The compound’s unique combination of a carboxylic acid, amino group, and polyether chain distinguishes it from related molecules. Below is a comparative analysis with structurally or functionally similar compounds from the evidence (Table 1).
Table 1: Structural and Functional Comparison
Solubility and Reactivity
- Target Compound: The polyether chain and carboxylic acid group confer high solubility in aqueous and polar solvents. The amino group enables participation in conjugation reactions (e.g., amide bond formation).
- (R)-2-Amino-4-(ethylthio)butanoic acid: The ethylthio group introduces hydrophobicity compared to the target compound, reducing aqueous solubility. The thioether may undergo oxidation to sulfoxide/sulfone derivatives .
- Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine : Lacks ionizable groups (except the amine), leading to moderate solubility. The amine’s nucleophilicity supports coordination chemistry or surfactant applications .
- Benzonatate : The long polyether ester chain enhances lipid solubility, facilitating membrane penetration, while the ester group is prone to hydrolysis .
Pharmacological and Industrial Relevance
- Target Compound: The polyether chain mimics polyethylene glycol (PEG) motifs, often used to improve drug pharmacokinetics. Its dual functional groups (amino and carboxylic acid) make it a candidate for bifunctional linker molecules.
- Benzonatate : Demonstrates the therapeutic utility of polyether chains in enhancing bioavailability, as its structure localizes the drug to peripheral cough receptors .
- Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine: Highlights the role of polyether amines in non-pharmaceutical applications, such as metal ion chelation or phase-transfer catalysis .
Biological Activity
4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid, also known as 2-amino-4-[2-(2-methoxyethoxy)ethoxy]butanoic acid, is a complex organic compound notable for its unique structural features, including an amino group, a carboxylic acid backbone, and ether linkages. The compound's molecular formula is C₁₃H₃₁N₃O₅, with a molecular weight of approximately 221.25 g/mol. Its intricate structure suggests potential biological activities that warrant detailed exploration.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its solubility and reactivity in biological systems. The presence of ether groups allows for various chemical reactions, including cleavage or substitution under acidic or basic conditions. Its structure can be summarized in the following table:
| Property | Details |
|---|---|
| Chemical Formula | C₁₃H₃₁N₃O₅ |
| Molecular Weight | 221.25 g/mol |
| Functional Groups | Amino group, carboxylic acid, ether linkages |
The biological activity of 4-amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid is primarily attributed to its interaction with specific molecular targets within biological systems. It can modulate enzyme activity and influence various biochemical pathways. This modulation is crucial in understanding its potential therapeutic applications.
1. Interaction with Biological Targets
Research indicates that 4-amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid interacts with neurotransmitter transporters, particularly the glutamate transporters (mGAT1-4). This interaction suggests potential applications in treating neurological disorders by regulating neurotransmitter levels.
2. Case Studies
A study published in ResearchGate explored the synthesis and biological evaluation of amino acid derivatives similar to 4-amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid. The findings indicated promising inhibitory effects on mGAT1-4 transporters, demonstrating the compound’s potential as a therapeutic agent in modulating glutamate levels in the brain .
3. Comparative Activity
The following table compares the biological activity of 4-amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid with related compounds:
| Compound | Target Activity | Notes |
|---|---|---|
| 4-Amino-3-hydroxybutanoic acid | Moderate inhibition of mGAT transporters | Lacks ether linkages |
| L-Glutamic acid | Direct neurotransmitter | Natural amino acid with different properties |
| 4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid | Strong inhibition of mGAT transporters | Enhanced solubility and reactivity |
Synthesis and Research Applications
The synthesis of this compound involves several steps, typically starting with triethylene glycol monomethyl ether and reacting it with an amino acid derivative under controlled conditions. This multi-step process allows for the introduction of various functional groups necessary for its biological activity.
Industrial and Research Applications
4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid has several applications:
- Medicinal Chemistry : As a potential drug precursor or active pharmaceutical ingredient.
- Biochemistry : Studied for its roles in biochemical pathways.
- Material Science : Used in developing advanced materials due to its unique chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
